

physical and chemical properties of 4-Chlorophenyl cyclopropyl ketone

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Compound of Interest

Compound Name: 4-Chlorophenyl cyclopropyl ketone

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An In-depth Technical Guide to 4-Chlorophenyl cyclopropyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl cyclopropyl ketone, with the CAS Registry Number 6640-25-1, is an organic compound featuring a cyclopropyl group and a 4-chlorophenyl moiety attached to a ketone functional group.^[1] This unique structural combination imparts specific reactivity, making it a valuable intermediate in organic synthesis.^[1] Its primary significance lies in its role as a key building block for the synthesis of various agrochemicals, particularly triazole fungicides such as cycloconazole.^{[2][3][4]} This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications in the field of drug and pesticide development.

Physical and Chemical Properties

4-Chlorophenyl cyclopropyl ketone is typically a white to pale yellow solid or liquid, depending on purity and ambient temperature.^{[1][5]} It is stable under standard laboratory conditions.^[1]

Data Summary

The key physical and chemical properties of **4-Chlorophenyl cyclopropyl ketone** are summarized in the table below for quick reference.

Property	Value	Reference(s)
IUPAC Name	(4-chlorophenyl) (cyclopropyl)methanone	[6]
CAS Number	6640-25-1	[6][7]
Molecular Formula	C ₁₀ H ₉ ClO	[6][8][9]
Molecular Weight	180.63 g/mol	[6][8][9]
Appearance	White or Colorless to Yellow powder/lump/liquid	[1][5]
Melting Point	29-31 °C (lit.)	[10]
Density	1.160 g/mL	[5]
Refractive Index (n ²⁰ /D)	1.5718 (lit.)	[10]
LogP (Octanol-Water)	2.72 - 2.8	[6][11]

Chemical Reactivity and Profile

The chemical behavior of **4-Chlorophenyl cyclopropyl ketone** is dictated by three main structural features: the ketone carbonyl group, the strained cyclopropane ring, and the chlorinated aromatic ring.

- **Ketone Reactivity:** The carbonyl group undergoes typical nucleophilic addition and condensation reactions characteristic of ketones.[1]
- **Cyclopropane Ring Opening:** The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions under various conditions, including acid-catalyzed, reductive, and transition-metal-catalyzed transformations.[12] The presence of the adjacent aryl ketone functionality enhances this reactivity through electronic effects, particularly in single-electron transfer (SET) processes.[13][14][15] The aryl group can stabilize radical

intermediates formed during these reactions, facilitating transformations like [3+2] cycloadditions with olefins to form complex cyclopentane structures.[15][16]

- **Aryl Group Influence:** The 4-chlorophenyl group is an electron-withdrawing moiety that influences the electrophilicity of the carbonyl carbon. It also serves as a handle for further functionalization through aromatic substitution reactions, although the chlorine atom is generally stable.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis, purification, and analysis of **4-Chlorophenyl cyclopropyl ketone**.

Synthesis: Grignard Reaction Protocol

A prevalent method for the synthesis of **4-Chlorophenyl cyclopropyl ketone** involves the reaction of a Grignard reagent derived from a p-chlorohalobenzene with cyclopropyl cyanide.[3]

Materials:

- Magnesium turnings
- p-Chlorobromobenzene
- Cyclopropyl cyanide (Cyclopropanecarbonitrile)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dilute hydrochloric acid (e.g., 10% HCl)
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings and a small crystal of iodine. Add a solution of p-chlorobromobenzene in anhydrous ether dropwise to

initiate the reaction. Once initiated, add the remaining p-chlorobromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[\[3\]](#)

- Reaction with Nitrile: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of cyclopropyl cyanide in anhydrous ether dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.[\[3\]](#)
- Work-up and Hydrolysis: Cool the reaction mixture again to 0°C and slowly quench by the dropwise addition of dilute hydrochloric acid to hydrolyze the intermediate imine. Continue adding acid until the aqueous layer is acidic and all solids have dissolved.
- Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[\[3\]](#) Combine all organic layers, wash with water and then with brine.
- Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **4-Chlorophenyl cyclopropyl ketone**.

Purification: Column Chromatography

The crude product can be purified by silica gel column chromatography to achieve high purity. [\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- Crude **4-Chlorophenyl cyclopropyl ketone**
- Silica gel (60-120 or 230-400 mesh)
- Solvent system (e.g., n-hexane/ethyl acetate mixture)
- Glass chromatography column
- Collection tubes

Procedure:

- Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
- Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or a more polar solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
- Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate (e.g., progressing from 2% to 10% ethyl acetate in hexane).[17]
- Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
- Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure to yield the purified **4-Chlorophenyl cyclopropyl ketone**.

Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of **4-Chlorophenyl cyclopropyl ketone** can be determined by reverse-phase HPLC.[11]

Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., Newcrom R1).[11]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid. For MS compatibility, formic acid should be used instead.[11] A typical mobile phase could be methanol-water (85:15, v/v).[20]

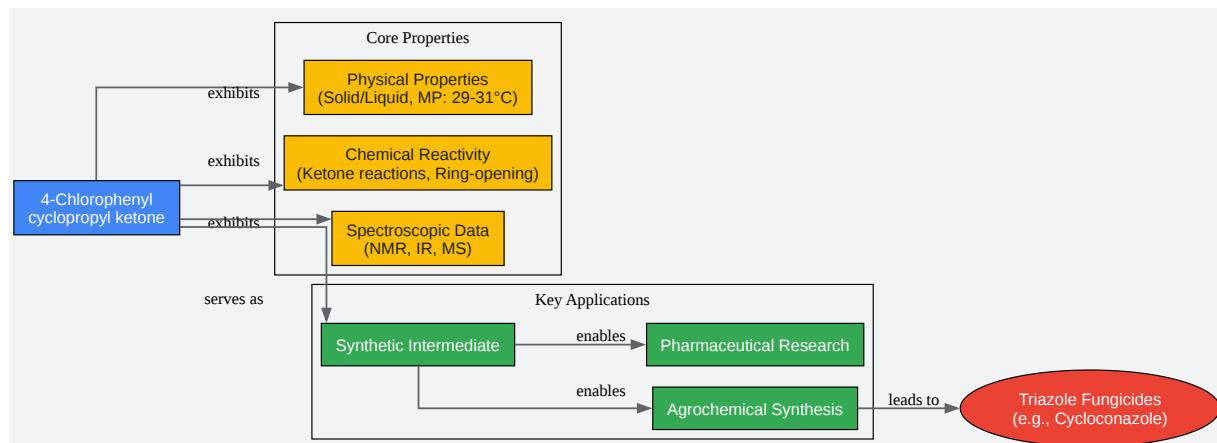
- Flow Rate: 1.0 mL/min (analytical) or 8 mL/min (preparative).[\[20\]](#)
- Detection: UV detection at a suitable wavelength (e.g., 254 nm).
- Injection Volume: 10-20 μ L.

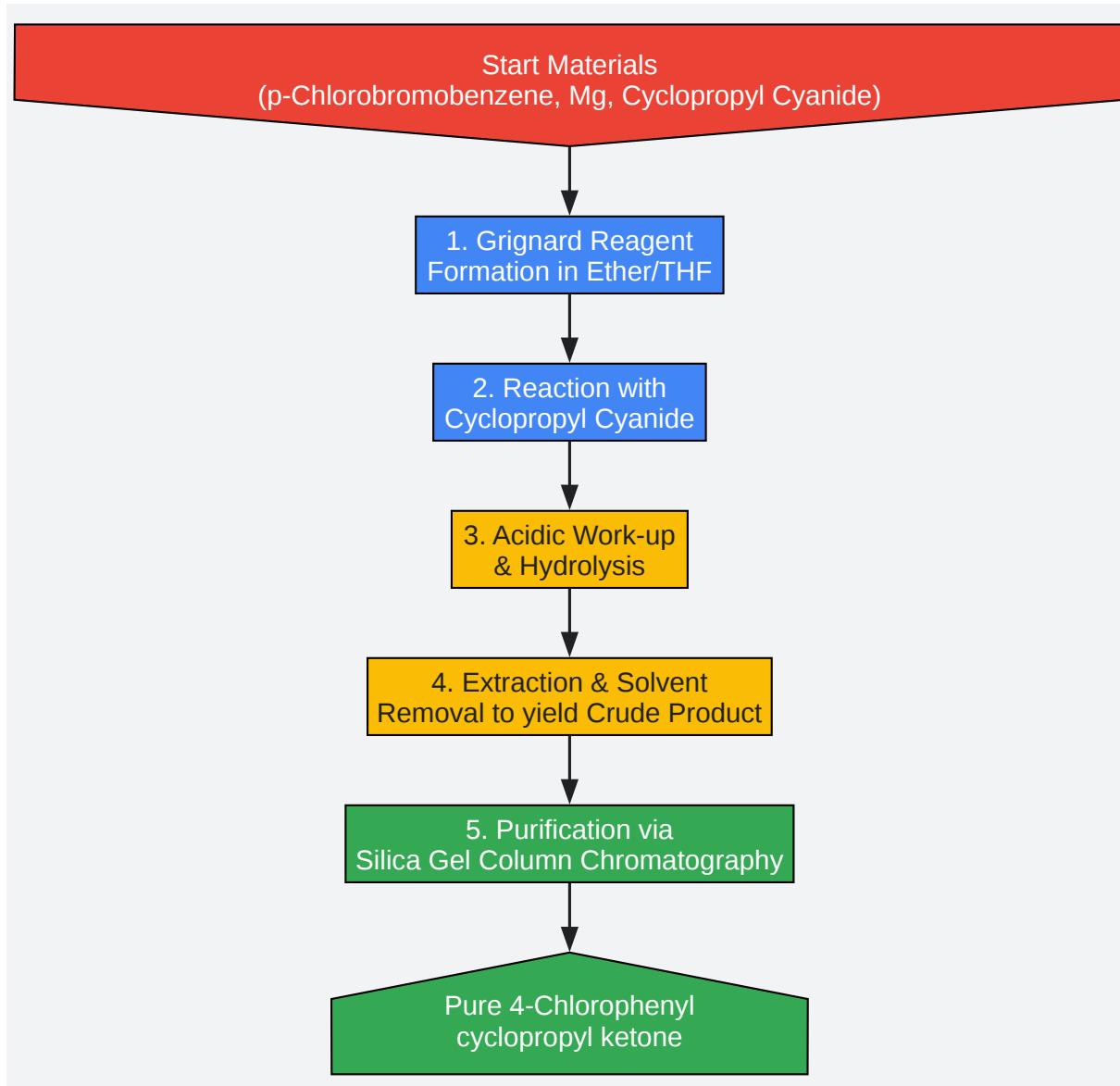
Procedure:

- Sample Preparation: Prepare a standard solution of the purified compound and a solution of the sample to be analyzed in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Injection: Inject the sample onto the equilibrated HPLC column.
- Data Acquisition: Record the chromatogram. The retention time and peak area of the main component are used to determine its identity (by comparison with a standard) and purity.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key aspects of **4-Chlorophenyl cyclopropyl ketone**'s properties and applications.



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